Structural Confirmation as the Carboxylic Acid Hydrolysis Metabolite of Ervogastat (PF-06865571)
Unlike the parent drug ervogastat, which is a tetrahydrofuran-3-yl carboxamide, this compound is the corresponding carboxylic acid (M5), a stable end-product of amide hydrolysis [1]. This structural difference is definitively established by NMR and mass spectrometry during metabolite identification studies, confirming the compound's identity [2]. This molecular distinction is the basis for its use as a unique analyte in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
| Evidence Dimension | Molecular Structure / Formula |
|---|---|
| Target Compound Data | C17H14N4O4 (Carboxylic acid); MW: 338.32 g/mol |
| Comparator Or Baseline | Ervogastat (PF-06865571): C21H21N5O4 (3-THF carboxamide); MW: 407.43 g/mol |
| Quantified Difference | ΔMW = 69.11 g/mol; Target lacks the (S)-tetrahydrofuran-3-yl moiety present in the parent drug's amide side chain. Exact mass difference is critical for MS detection. |
| Conditions | Structural elucidation by NMR and high-resolution mass spectrometry as part of drug discovery and development [2]. |
Why This Matters
This structural differentiation is not merely descriptive; it dictates the ion transitions, mass defect, and chromatographic retention times that are the foundation of specific and sensitive bioanalytical methods, preventing interference from the parent drug.
- [1] Futatsugi K, et al. Discovery of Ervogastat (PF-06865571): A Potent and Selective Inhibitor of Diacylglycerol Acyltransferase 2 for the Treatment of Non-alcoholic Steatohepatitis. J Med Chem. 2022. View Source
- [2] Sharma R, Dowling MS, et al. Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of DGAT2 En Route to the Discovery of the Clinical Candidate Ervogastat. Chem Res Toxicol. 2023. View Source
